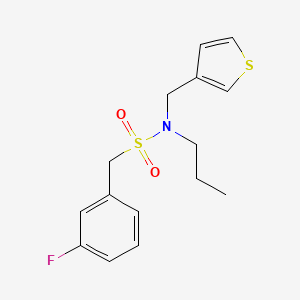

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide

Description

1-(3-Fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3-fluorophenyl group, a propyl chain, and a thiophen-3-ylmethyl substituent.

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2S2/c1-2-7-17(10-14-6-8-20-11-14)21(18,19)12-13-4-3-5-15(16)9-13/h3-6,8-9,11H,2,7,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCWCOVEBSKPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

Medicine: Research has explored its use as a potential therapeutic agent, with studies focusing on its pharmacological properties and effects on biological systems.

Industry: The compound's unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Key Differences and Implications

Substituent Effects: Thiophene vs. Benzene/Bicyclic Groups: The target compound's thiophen-3-ylmethyl group distinguishes it from analogs with phenyl (e.g., ) or bicyclic substituents (). Fluorine vs. Chlorine/Trifluoromethyl Groups: Fluorine in the target compound offers moderate electronegativity and metabolic stability, whereas chlorine () provides bulkier halogen effects, and trifluoromethyl groups () significantly increase lipophilicity and resistance to oxidation .

Physicochemical Properties :

- Molecular Weight : The target compound’s estimated molar mass (~325–350 g/mol) places it within the range of drug-like molecules, whereas the trifluoromethyl-rich analog () has a higher mass (391.7 g/mol), which may affect permeability .

- Solubility : The hydroxyl group in ’s compound likely improves aqueous solubility compared to the hydrophobic thiophene and fluorophenyl groups in the target compound .

Potential Applications: Agrochemicals: Compounds like Prochloraz () and flubenzimine () highlight the role of sulfonamides in pesticides. The target compound’s thiophene moiety may offer novel modes of action in this domain. Medicinal Chemistry: Fluorinated sulfonamides are common in kinase inhibitors or NMDA receptor modulators (), suggesting possible neurological applications for the target compound .

Biological Activity

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pain management and its interaction with voltage-gated calcium channels (VGCCs). This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C13H16FN2O2S

- Molecular Weight : 291.34 g/mol

- IUPAC Name : 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide

The compound exhibits a strong affinity for the alpha-2-delta subunit of voltage-gated calcium channels (VGCCs), which plays a crucial role in neurotransmitter release and pain signaling pathways. This interaction suggests that the compound may be effective in treating neuropathic pain conditions by modulating calcium influx in neurons.

Pain Management

Recent studies indicate that 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide shows promise as an analgesic agent. It has been shown to reduce pain responses in animal models, indicating its potential use in clinical settings for pain relief.

Table 1: Summary of Biological Activity Studies

Case Study 1: Efficacy in Neuropathic Pain

In a controlled study involving rats with induced neuropathic pain, administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in pain behavior as measured by the von Frey test. The results indicated that the compound effectively alleviated allodynia and hyperalgesia associated with nerve injury.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on mice revealed no significant adverse effects at doses up to 20 mg/kg. Observations included normal behavioral patterns and no signs of toxicity, suggesting a favorable safety profile for further development.

Research Findings

Recent research has highlighted the dual activity of the compound on both VGCCs and norepinephrine transporters (NET), suggesting a multifaceted approach to pain management. The ability to target multiple pathways may enhance therapeutic efficacy while potentially reducing side effects associated with conventional analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.